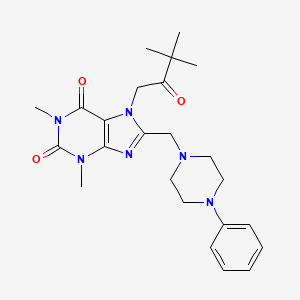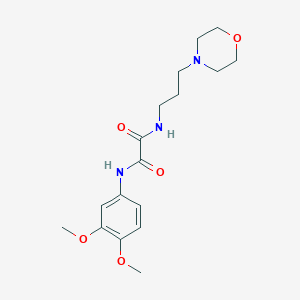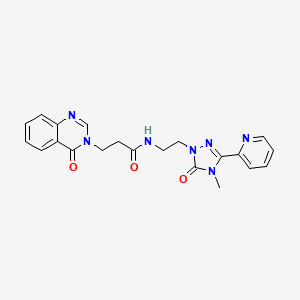
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Probes and Inhibition Studies
This compound class has been investigated for its role as chemical probes to study ADP-ribosylation, showcasing the synthesis and biochemical evaluation of inhibitors targeting the human ADP-ribosyltransferase ARTD3/PARP3. The research highlighted the significance of stereochemistry for selectivity and potency, indicating that certain modifications could shift the binding pose significantly. The study led to the discovery of selective inhibitors for ARTD3, emphasizing the compound's utility in developing targeted therapeutic agents (Lindgren et al., 2013).
Antimicrobial and Anticancer Evaluation
Another application has been in the synthesis of new heterocyclic compounds for antimicrobial and anticancer evaluations. For example, a study synthesized various 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer activities, revealing compounds with potent activity against specific strains and cancer cell lines. This research underscores the compound's potential in developing new antimicrobial and anticancer therapies (Bondock & Gieman, 2015).
Photostability Tuning in Ruthenium Complexes
Research into the photostability of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands by variation of pH showed that the photostability of such complexes could be tuned by altering the pH. This study is relevant for applications in photochemistry and photophysics, where the compound's structural variations can impact photostability, providing insights into designing light-activated materials and sensors (Keyes et al., 1996).
Large Scale Manufacturing for Anticancer Agents
The compound has also been involved in large scale manufacturing processes, such as the production of anticancer agents like Thymitaq from precursor chemicals. This process development highlights the challenges and solutions in scaling up the manufacturing of potential therapeutic agents, demonstrating the compound's role in pharmaceutical manufacturing (Malmgren et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c1-26-19(17-8-4-5-10-22-17)25-28(21(26)31)13-11-23-18(29)9-12-27-14-24-16-7-3-2-6-15(16)20(27)30/h2-8,10,14H,9,11-13H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYLKJHCRGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2827853.png)
![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2827857.png)
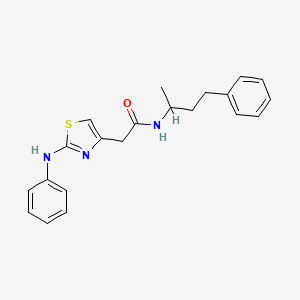
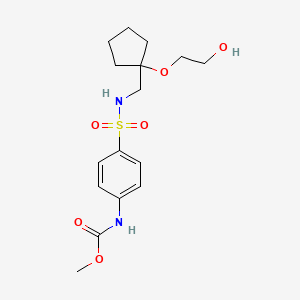


![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
